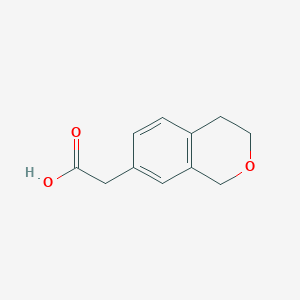

2-(Isochroman-7-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds, such as isochromans, has been reported in the literature . A variant of the oxa-Pictet–Spengler reaction starting from an epoxide, rather than an aldehyde, has been described, which greatly expands the scope and rate of the reaction .Molecular Structure Analysis

The molecular structure of “2-(Isochroman-7-yl)acetic acid” consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms. The exact structure would need to be determined through methods such as NMR spectroscopy.Chemical Reactions Analysis

While specific chemical reactions involving “2-(Isochroman-7-yl)acetic acid” are not available, related compounds have been studied. For instance, the oxa-Pictet–Spengler reaction is a common method to construct the isochroman motif .Wissenschaftliche Forschungsanwendungen

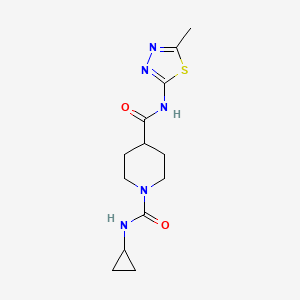

Antimicrobial Activity 2-(Isochroman-7-yl)acetic acid derivatives have been studied for their potential in antimicrobial treatments. Saeed and Mumtaz (2017) synthesized new isochroman-triazole and thiadiazole conjugates and found them to exhibit moderate to good antibacterial and antifungal activities compared to standard drugs like ampicillin and fluconazole. The compounds demonstrated effectiveness against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents Saeed & Mumtaz, 2017.

Chemical Synthesis and Applications The chemical structure and properties of 2-(Isochroman-7-yl)acetic acid and its derivatives have been explored extensively. Researchers have investigated its use in various chemical synthesis processes, highlighting its versatility and potential in producing valuable compounds:

Adsorption Studies and Sensor Applications :

- Khan and Akhtar (2011) focused on the adsorption behavior of 2,4,5-trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV) phosphate. They found the material effective for adsorption from aqueous solutions and used it to fabricate a pesticide-sensitive membrane electrode, indicating potential applications in environmental monitoring and agricultural industries Khan & Akhtar, 2011.

Polymer and Materials Science :

- Cha et al. (2003) reported using poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester (PTAE)) for electrochemical hybridization sensors. The study detailed a synthetic route for the base monomer and its application in detecting oligonucleotide hybridization, demonstrating potential uses in bioelectronics and molecular diagnostics Cha et al., 2003.

Biotechnological Applications :

- Song et al. (2018) explored enhancing isobutanol production from acetate by overexpressing acetyl‐CoA synthetase and anaplerotic enzymes in Escherichia coli. They found that acetate utilization and isobutanol production increased significantly, suggesting a novel strategy for biochemical production using acetate as a carbon source Song et al., 2018.

Eigenschaften

IUPAC Name |

2-(3,4-dihydro-1H-isochromen-7-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(13)6-8-1-2-9-3-4-14-7-10(9)5-8/h1-2,5H,3-4,6-7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRGTQSHXBYBJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=CC(=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isochroman-7-yl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-3-phenyl-N-(propan-2-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2627412.png)

![3-[(Pyridin-4-yl)amino]benzoic acid](/img/structure/B2627418.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2627425.png)

![7-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2627426.png)

![8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2627429.png)